N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazin-3-amine core, which is substituted with a benzyl group and a piperazin-1-yl moiety that is further modified with a 3,4-dimethoxybenzoyl group.
Preparation Methods
The synthesis of N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazin-3-amine core, followed by the introduction of the benzyl group and the piperazin-1-yl moiety. The final step involves the attachment of the 3,4-dimethoxybenzoyl group to the piperazine ring. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can be compared with other similar compounds, such as:
- N-benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C24H27N5O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H27N5O3/c1-31-20-9-8-19(16-21(20)32-2)24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)25-17-18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3,(H,25,26) |
InChI Key |
MVHPZRNQEDSANC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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